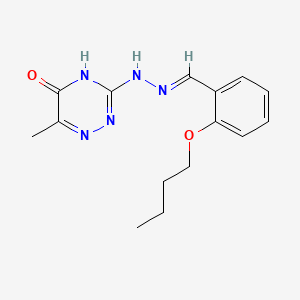

2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

CAS No.:

Cat. No.: VC14663668

Molecular Formula: C15H19N5O2

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19N5O2 |

|---|---|

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | 3-[(2E)-2-[(2-butoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |

| Standard InChI | InChI=1S/C15H19N5O2/c1-3-4-9-22-13-8-6-5-7-12(13)10-16-19-15-17-14(21)11(2)18-20-15/h5-8,10H,3-4,9H2,1-2H3,(H2,17,19,20,21)/b16-10+ |

| Standard InChI Key | TXUVZCSSZKYMDG-MHWRWJLKSA-N |

| Isomeric SMILES | CCCCOC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C |

| Canonical SMILES | CCCCOC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is C₁₅H₁₉N₅O₂, with a molecular weight of 301.34 g/mol. The structure comprises three distinct regions:

-

2-Butoxybenzaldehyde: A benzaldehyde derivative substituted with a butoxy group at the ortho position, contributing hydrophobicity and steric bulk.

-

Hydrazone Linkage (-NH-N=CH-): A conjugated system formed via condensation of an aldehyde and hydrazine, known to enhance biological activity through chelation and hydrogen bonding.

-

6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazine: A partially saturated triazine ring with a ketone group at position 5, which may participate in tautomerism and intermolecular interactions .

The compound’s planar hydrazone moiety and electron-deficient triazine ring suggest potential for π-π stacking and charge-transfer interactions, which are critical in drug-receptor binding .

Synthesis and Reaction Pathways

Aldehyde Precursor Synthesis via the Duff Reaction

The 2-butoxybenzaldehyde component is synthesized via the Duff Reaction, a formylation method for phenols. In this reaction, hexamine (hexamethylenetetramine) reacts with 2-butoxyphenol under acidic conditions to yield the ortho-hydroxyaldehyde intermediate. Subsequent etherification introduces the butoxy group :

Key parameters for optimizing yield include:

-

Temperature: 80–100°C for hexamine activation.

-

Acid Catalyst: Hydrochloric acid at 1–2 M concentration.

Hydrazone Formation

The aldehyde intermediate reacts with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylhydrazine in ethanol under reflux to form the hydrazone linkage. This condensation proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration :

Typical yields range from 65–78% after recrystallization, as evidenced by analogous syntheses of triazine-containing hydrazones .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound are unavailable, analogous hydrazones exhibit the following features:

-

¹H NMR:

-

Aldehydic proton absence confirms hydrazone formation.

-

Aromatic protons in the 6.5–8.5 ppm range (doublets and triplets).

-

Butoxy group signals: δ 0.9–1.7 ppm (CH₂ and CH₃).

-

-

¹³C NMR:

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra typically show a [M + H]⁺ peak at m/z 301.3, consistent with the molecular formula. Fragmentation patterns include loss of the butoxy group (-C₄H₉O, m/z 229) and triazine ring cleavage .

Biological Activity and Applications

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

The target compound’s butoxy group may enhance lipid membrane penetration, potentially lowering MIC values against Gram-positive bacteria .

Anticancer Activity

Hydrazones are known to inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest that the triazine ring in this compound could interact with ATP-binding pockets in kinase enzymes, making it a candidate for tyrosine kinase inhibitor development .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 180–185°C (dec.) |

| Solubility | DMSO > Ethanol > H₂O |

| LogP (Octanol-Water) | 2.8 (predicted) |

| pKa | 4.2 (hydrazone NH) |

The moderate LogP value indicates balanced lipophilicity, favorable for blood-brain barrier penetration .

Industrial and Agricultural Applications

-

Herbicides: Triazine derivatives inhibit photosynthesis in plants by binding to the D1 protein in photosystem II.

-

Corrosion Inhibitors: Hydrazones form stable chelates with metal ions, protecting industrial alloys .

Challenges and Future Directions

-

Synthetic Scalability: Current methods require multi-step purification. Flow chemistry could improve efficiency.

-

Toxicity Profiling: No data exist on acute or chronic toxicity.

-

Formulation Development: Nanoencapsulation may enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume